

An In-depth Technical Guide to 2,4-Diiodoaniline (CAS: 533-70-0)

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Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-diiodoaniline**, a key chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis, and common reactions, with a focus on its applications in synthetic and medicinal chemistry.

Chemical and Physical Properties

2,4-Diiodoaniline is a disubstituted aromatic amine that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.

Property	Value	Source
CAS Number	533-70-0	[1]
Molecular Formula	C ₆ H ₅ I ₂ N	[1]
Molecular Weight	344.92 g/mol	[1] [2]
Melting Point	94-95 °C	[2]
Boiling Point	346.0 ± 32.0 °C (Predicted)	[2]
Density	2.748 g/cm ³ (Predicted)	[2]
Appearance	Colorless needle prisms	[3]
Solubility	Based on the properties of analogous compounds like 4-iodoaniline and other halogenated anilines, 2,4-diodoaniline is expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, acetone, and ethyl acetate. It is predicted to have low solubility in water due to its largely nonpolar structure. [4] [5] [6]	
IUPAC Name	2,4-diodoaniline	[1]

Spectroscopic Data

The structural identification of **2,4-diodoaniline** is confirmed through various spectroscopic techniques. While a comprehensive public dataset for **2,4-diodoaniline** is not readily available, data from closely related iodoanilines provide expected spectral characteristics.

Technique	Expected Observations	Source
¹ H NMR	Signals corresponding to the aromatic protons and the amine (-NH ₂) protons. The chemical shifts and coupling constants will be indicative of the di-iodo substitution pattern.	[7][8]
¹³ C NMR	Resonances for the six carbon atoms of the benzene ring, with shifts influenced by the iodine and amine substituents.	[8][9]
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine group (typically in the 3300-3500 cm ⁻¹ region), along with C-N stretching and aromatic C-H and C=C vibrations.	[7][9][10]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.	[1][7]

Synthesis and Reactions

2,4-Diidoaniline is a valuable intermediate, often synthesized from aniline or related compounds and utilized in various cross-coupling reactions to build more complex molecular architectures.

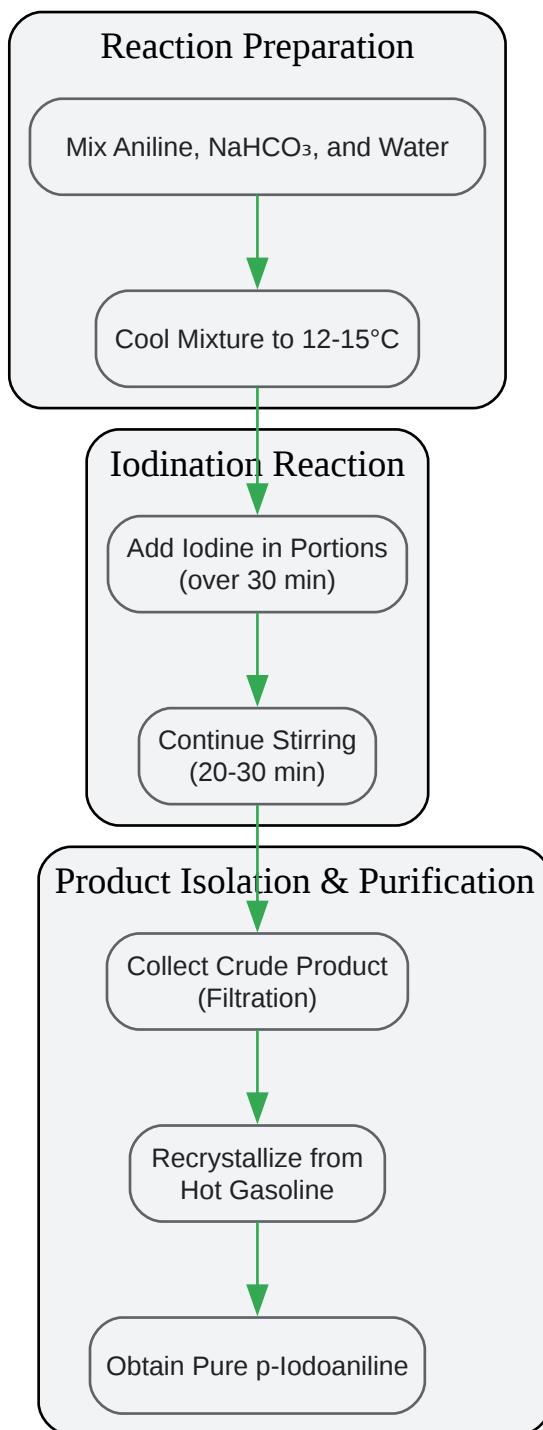
Synthesis of Iodoanilines

A general method for the iodination of aniline can be adapted for the synthesis of di-substituted products. The synthesis of p-iodoaniline, a related compound, provides a foundational protocol.

Experimental Protocol: Synthesis of p-Iodoaniline[11][12]

This protocol can be conceptually adapted for the synthesis of **2,4-diiodoaniline**, likely by adjusting stoichiometry and reaction conditions to favor di-iodination.

- Materials: Aniline, Sodium Bicarbonate, Iodine, Water, Gasoline (for purification).
- Procedure:
 - A mixture of aniline, sodium bicarbonate, and water is prepared in a beaker and cooled.
 - Powdered iodine is added portion-wise to the stirred mixture over 30 minutes.
 - Stirring is continued for an additional 20-30 minutes until the reaction is complete.
 - The crude p-iodoaniline product, which separates as a crystalline mass, is collected by filtration.
 - Purification is achieved by recrystallization from hot gasoline.



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Synthesis Workflow for p-Iodoaniline.

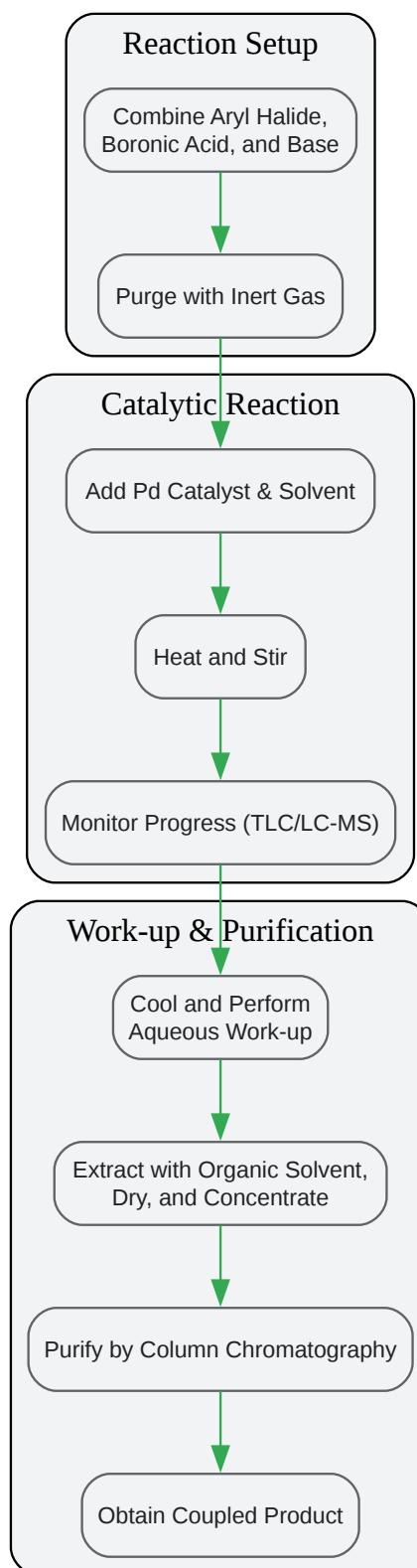
Cross-Coupling Reactions

Aryl halides, including diiodoaniline, are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the synthesis of biaryl compounds and other complex structures.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol: General Suzuki-Miyaura Coupling[\[13\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

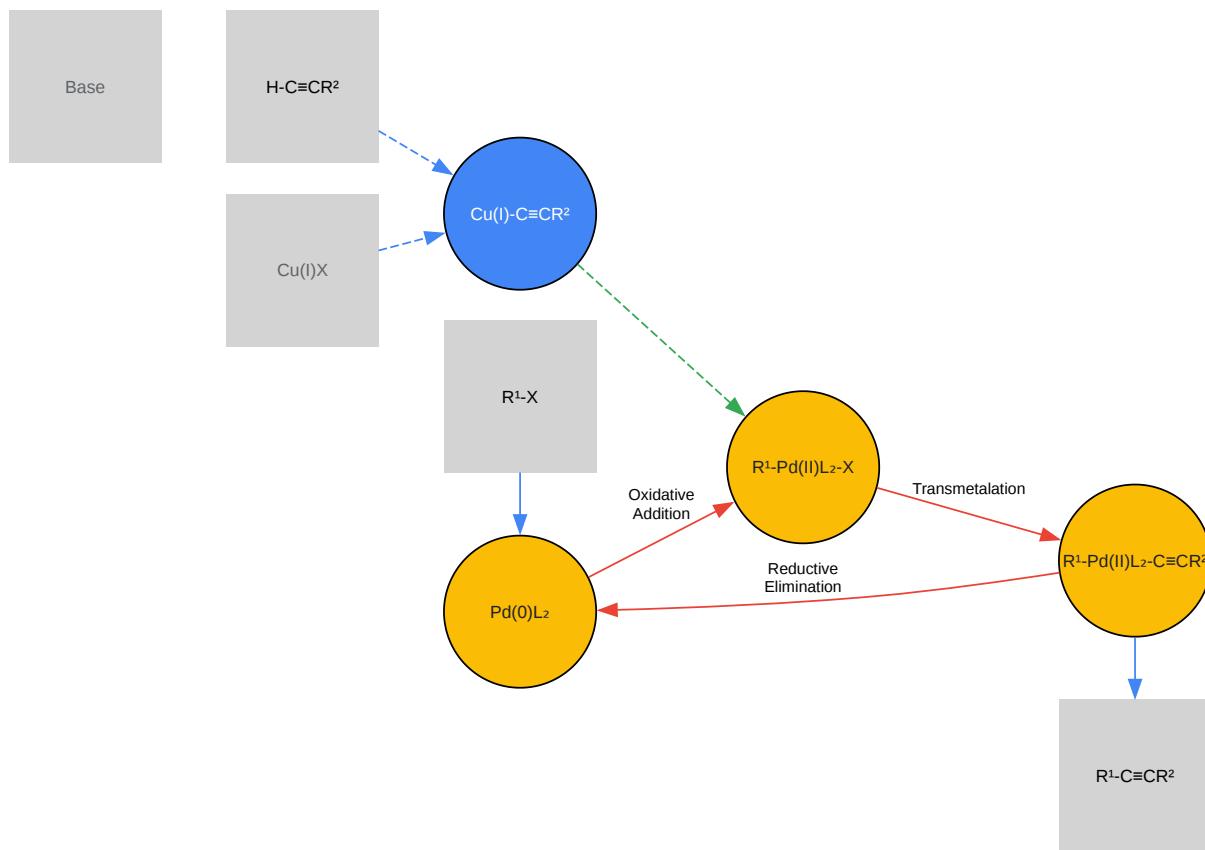
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

- Materials: Aryl halide (e.g., **2,4-diiodoaniline**), Arylboronic acid, Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$ or $\text{Pd}(\text{PPh}_3)_4$), Ligand (if required, e.g., PPh_3), Base (e.g., K_2CO_3 , K_3PO_4), and a degassed solvent system (e.g., Dioxane/Water, Toluene/Water).
- Procedure:
 - To a reaction vessel, add the aryl halide, arylboronic acid, and base.
 - Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
 - Add the palladium catalyst and ligand (if used) under the inert atmosphere.
 - Add the degassed solvent mixture via syringe.
 - Heat the reaction mixture with stirring for the required time, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the mixture and perform an aqueous work-up. The organic layer is extracted, dried, and concentrated.
 - The crude product is purified by column chromatography.

[Click to download full resolution via product page](#)**General Workflow for Suzuki-Miyaura Coupling.**

Catalytic Cycle for Sonogashira Coupling[14][21][22][23][24]

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The catalytic cycle involves both palladium and copper catalysts.



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Catalytic Cycles of the Sonogashira Coupling.

Biological and Medicinal Significance

While specific biological activity data for **2,4-diidoaniline** itself is limited, halogenated anilines are crucial precursors in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[\[4\]](#)[\[15\]](#) For instance, iodoaniline derivatives are utilized in the development of:

- Antifungal and antimicrobial agents.[\[15\]](#)[\[25\]](#)
- Anticancer and antitumoral compounds.[\[16\]](#)[\[26\]](#)
- Neuroprotective drugs.[\[15\]](#)
- Anti-inflammatory drugs.[\[16\]](#)

The di-iodo substitution pattern on the aniline ring provides two reactive sites for further chemical modification, typically through cross-coupling reactions, allowing for the construction of complex molecular scaffolds with potential therapeutic applications. The general importance of related heterocyclic structures, such as quinoxalines, which can be synthesized from aniline derivatives, highlights the broad potential in drug discovery.[\[26\]](#)[\[27\]](#)

Safety and Handling

2,4-Diidoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#)

Handling Precautions:

- Use only in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
- If inhaled, move the person to fresh air.

- If swallowed, seek immediate medical attention.[\[2\]](#)

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out by trained individuals in a suitable laboratory setting, adhering to all relevant safety guidelines.

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